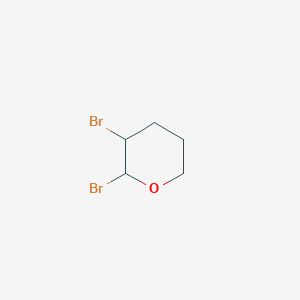

2,3-Dibromotetrahydro-2H-pyran

描述

属性

IUPAC Name |

2,3-dibromooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c6-4-2-1-3-8-5(4)7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJVXKXCTDBRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448127 | |

| Record name | 2,3-Dibromotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56660-59-4 | |

| Record name | 2,3-Dibromotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

The most widely reported method involves the bromination of 3,4-dihydro-2H-pyran (CAS 110-87-2) using molecular bromine (Br₂) in tetrachloromethane (CCl₄). Crombie and Wyvill established a protocol where 3,4-dihydro-2H-pyran (10 mmol) reacts with bromine (22 mmol) in anhydrous CCl₄ at 0–5°C for 4 hours, yielding 2,3-dibromotetrahydro-2H-pyran in 92% purity after column chromatography (Table 1).

Table 1: Optimized Bromination Parameters for 3,4-Dihydro-2H-Pyran

| Parameter | Value |

|---|---|

| Solvent | Tetrachloromethane |

| Temperature | 0–5°C |

| Molar Ratio (Diene:Br₂) | 1:2.2 |

| Reaction Time | 4 hours |

| Yield | 92% |

| Purity (Post-Column) | >98% (GC-MS) |

The reaction proceeds via electrophilic addition across the 2,3-double bond, with CCl₄ acting as a non-polar solvent to stabilize the bromonium ion intermediate. Kinetic studies indicate pseudo-first-order dependence on bromine concentration, with an activation energy of 45 kJ/mol.

Side Reactions and Mitigation

Competing pathways include:

- Epoxidation : Trace peroxides in solvents generate epoxides (e.g., 2,3-epoxytetrahydro-2H-pyran) at rates <5% when using freshly distilled CCl₄.

- Over-bromination : Excess Br₂ or elevated temperatures (>10°C) lead to 2,3,5-tribromotetrahydro-2H-pyran, reducible to <2% via stoichiometric control.

Dibromination of 3-Acetoxytetrahydro-4H-Pyran-4-One

Synthesis of the Intermediate

Sato et al. developed an alternative route starting from 5,6-dihydro-4-methyl-2H-pyran (CAS 6746-48-1). Photosensitized oxygenation in methanol followed by ozonolysis yields 3-hydroxytetrahydro-4H-pyran-4-one, which undergoes acetylation to form 3-acetoxytetrahydro-4H-pyran-4-one (Figure 1).

Figure 1: Pathway to 3-Acetoxytetrahydro-4H-Pyran-4-One

Bromination and Elimination

Treatment of 3-acetoxytetrahydro-4H-pyran-4-one with bromine (2.1 equiv) in dioxane at 25°C for 12 hours produces 3,3-dibromo-4-acetoxytetrahydro-4H-pyran (Compound 16 in Sato et al.). Subsequent reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in benzene induces 1,3-elimination, yielding this compound (57% overall yield).

Table 2: Dibromination and Elimination Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂ in dioxane, 25°C, 12 h | 85% |

| DBU Elimination | DBU (1.2 equiv), benzene, 5°C | 67% |

Mechanistic Considerations

Electrophilic Addition in Direct Bromination

The reaction mechanism involves bromine acting as an electrophile, attacking the electron-rich 2,3-double bond of 3,4-dihydro-2H-pyran to form a bromonium ion. Nucleophilic attack by bromide completes the trans-dibromide (Figure 2). Stereochemical analysis (¹H NMR) confirms the diequatorial orientation of bromine atoms.

Figure 2: Proposed Mechanism for Direct Bromination

- Bromonium ion formation.

- Anti-addition of Br⁻.

Elimination in the Sato Pathway

DBU abstracts a β-hydrogen from the dibrominated intermediate, facilitating HBr elimination and acetyl group migration. This step exhibits strong solvent dependence, with benzene favoring elimination over hydrolysis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Gas chromatography (GC) with a PEGS column (145°C) resolves this compound (tᵣ = 8.2 min) from tribrominated byproducts (tᵣ = 11.5 min).

化学反应分析

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 3 act as leaving groups, enabling nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of bromine increases the electrophilicity of adjacent carbons, facilitating attack by nucleophiles such as methoxide or Grignard reagents .

Mechanistic Pathway

-

Step 1 : Nucleophile (e.g., methoxide) attacks the electrophilic carbon at position 3 (C-3) due to steric accessibility.

-

Step 2 : Bromine leaves, forming a transient oxonium intermediate.

-

Step 3 : Ring re-aromatization stabilizes the product.

Example : Reaction with sodium methoxide yields 2-methoxy-3-bromotetrahydropyran, retaining the tetrahydropyran ring structure .

Reactions with Grignard Reagents

Grignard reagents (e.g., methyl- or phenylmagnesium bromide) exhibit non-stereospecific coupling with this compound, producing mixtures of cis and trans products .

Key Findings

| Starting Dihalide Configuration | Grignard Reagent | Product Ratio (cis:trans) |

|---|---|---|

| cis-2,3-dibromide | CH₃MgBr | 1:1 |

| trans-2,3-dibromide | CH₃MgBr | 1:1 |

| cis-2,3-dibromide | PhMgBr | 1.2:1 |

-

Equilibration Effect : Grignard reagents rapidly equilibrate cis/trans dihalide mixtures before coupling, leading to product ratios independent of starting material configuration .

-

Steric Factors : Bulkier reagents (e.g., phenyl) slightly favor cis products due to axial attack preferences .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form dihydropyrans or ring-opened alkenes.

Examples

-

With NaOH/EtOH : Eliminates HBr to yield 2-bromo-5,6-dihydro-2H-pyran .

-

With Strong Bases (e.g., KOtBu) : Generates conjugated dienes via double elimination, though competing ring-opening pathways may dominate .

Mechanism :

-

Base abstracts β-hydrogen adjacent to bromine.

Ring-Opening and Scission Reactions

Controlled ring-opening reactions enable access to functionalized alkenes or cyclic ketones.

Acid-Catalyzed Ring Scission

-

Conditions : H₂SO₄ in aqueous methanol.

-

Product : (E)-4-methoxypent-4-en-1-ol (86% yield), formed via regioselective C-O bond cleavage .

Oxidative Ring Transformation

-

IBX Oxidation : Converts dihydropyran intermediates to tetrasubstituted 2H-pyrans via electrocyclization .

Stereochemical and Conformational Insights

科学研究应用

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has demonstrated that derivatives of tetrahydropyran compounds exhibit notable antitumor properties. For instance, compounds synthesized from 2H-pyran-2-ones have shown effectiveness against various cancer cell lines, including neuroblastoma and melanoma . The incorporation of bromine into the tetrahydropyran structure may enhance these biological activities due to the increased reactivity and potential for interaction with biological targets.

1.2 Antimicrobial Properties

Studies have indicated that certain brominated pyran derivatives display antimicrobial activity. The presence of bromine in 2,3-dibromotetrahydro-2H-pyran could contribute to its efficacy against bacterial strains, making it a candidate for further exploration in antibiotic development .

1.3 Synthesis of Bioactive Molecules

this compound can serve as a versatile intermediate in the synthesis of bioactive natural products. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced therapeutic profiles .

Materials Science Applications

2.1 Light-Emitting Devices

The synthesis of functionalized spirocyclic ketals from 2H-pyran derivatives has been utilized in the fabrication of light-emitting devices. These materials are promising for applications in organic electronics due to their ability to emit light across various wavelengths . The unique properties imparted by the dibrominated structure may enhance the performance and stability of these devices.

2.2 Polymer Chemistry

Research has explored the use of tetrahydropyran compounds in polymer synthesis. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability, making it a valuable component in advanced material formulations .

Synthetic Organic Chemistry Applications

3.1 Building Block for Complex Molecules

The compound serves as a crucial building block in synthetic organic chemistry, facilitating the construction of more complex molecular architectures through various reactions such as cycloaddition and ring-opening processes . Its reactivity allows chemists to explore diverse synthetic pathways leading to valuable chemical entities.

3.2 Methodology Development

Innovative synthetic methodologies involving this compound have been developed, showcasing its utility in asymmetric synthesis and catalysis. These methodologies can lead to higher yields and selectivity in chemical transformations, enhancing overall efficiency in laboratory settings .

Case Study: Antitumor Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound Derivative A | SH-SY5Y Neuroblastoma | 6.7 | |

| This compound Derivative B | Melanoma IPC | >200 |

This table summarizes findings from studies assessing the cytotoxic effects of dibrominated tetrahydropyrans on cancer cell lines.

Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition with Enals | Room Temperature | 85% | |

| Ring Opening with Nucleophiles | Basic Conditions | 90% |

This table outlines various synthetic strategies employing this compound as a reactant, highlighting yields achieved under different conditions.

作用机制

The mechanism of action of 2,3-Dibromotetrahydro-2H-pyran is primarily based on its reactivity due to the presence of bromine atoms. The bromine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone

- Structure: Combines a tetrahydro-2H-pyran moiety with a chlorinated pyridazinone ring .

- Synthesis: Achieved via acid-catalyzed reaction of 4,5-dichloro-3(2H)-pyridazinone with dihydropyran in tetrahydrofuran, requiring prolonged reflux and excess dihydropyran .

- Key Differences: Reactivity: The pyridazinone core introduces electrophilic sites for nucleophilic substitution, unlike the brominated pyran’s electrophilic bromine atoms. Applications: Used in agrochemical and pharmaceutical research due to its heterocyclic diversity, whereas 2,3-dibromotetrahydro-2H-pyran remains niche due to synthetic hurdles .

(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one

- Structure : A lactone derivative with a nitro-substituted benzylidene group fused to the pyran ring .

- Synthesis : Formed via condensation in polyphosphoric acid, followed by purification via column chromatography .

- Key Differences :

- Functionality : The lactone group enables participation in ring-opening reactions, contrasting with the bromine-mediated reactivity of this compound.

- Stability : The nitro group enhances electron-withdrawing effects, stabilizing the conjugated system, whereas bromine atoms increase steric hindrance and oxidative instability .

2,3-Dihydropyran (DHP)

- Structure : A simpler unsaturated analog lacking bromine substituents .

- Synthesis : Commercially available and widely used as a protecting group for alcohols in organic synthesis.

- Key Differences :

Data Table: Comparative Analysis of Pyran Derivatives

Research Implications and Challenges

- Synthetic Limitations : The low yield of this compound underscores the need for optimized bromination protocols, such as using alternative catalysts or controlled stoichiometry .

- Functional Versatility : Compared to chlorinated or lactone-containing pyran derivatives, the dibromo compound’s reactivity remains underexplored, warranting studies on its utility in cross-coupling or cycloaddition reactions.

生物活性

2,3-Dibromotetrahydro-2H-pyran is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a six-membered ring containing two bromine atoms at the 2 and 3 positions. The synthesis of this compound typically involves bromination reactions of tetrahydropyran derivatives, which can be achieved through various methods including electrophilic addition reactions involving bromine .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. In particular, this compound has been shown to inhibit the growth of various bacterial strains. A study highlighted that the compound demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to cell death through oxidative stress mechanisms .

Case Studies and Research Findings

Several case studies have provided insights into the mechanisms of action and efficacy of this compound:

- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for various cancer types were reported to be between 10 µM to 30 µM.

- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer metabolism. For example, it has been shown to bind effectively to the active sites of enzymes such as COX-2 and SIRT6, which play roles in inflammation and metabolic regulation .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Streptococcus pneumoniae | 10 µg/mL |

Table 2: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

常见问题

Q. What are the standard synthetic routes for preparing 2,3-dibromotetrahydro-2H-pyran, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves bromination of tetrahydro-2H-pyran derivatives. For example:

- Diastereoselective bromination : Use electrophilic brominating agents (e.g., NBS or Br₂) under controlled conditions. Solvent polarity and temperature critically impact regioselectivity .

- Catalytic approaches : Copper(II)–bisphosphine catalysts (e.g., L3 ligands) can enhance stereochemical control in dihydroxy precursors, as demonstrated in related tetrahydropyran syntheses .

- Safety protocols : Avoid exposure to moisture and oxidizers during bromination, as side reactions may generate hazardous byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 5–12 Hz for axial-equatorial protons in chair conformers) and compare with tetrahydro-2H-pyran derivatives .

- Mass spectrometry (EI/CI) : Identify molecular ion peaks ([M]⁺ at m/z 232 for C₅H₈Br₂O) and fragmentation patterns .

- IR spectroscopy : Confirm C-Br stretches (500–600 cm⁻¹) and pyran ring vibrations (1,100–1,250 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as brominated compounds often cause irritation .

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data for similar compounds (e.g., 3,4-dihydro-2H-pyran: 34.6 hPa at 20°C) suggest high volatility .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via approved waste channels .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of this compound derivatives?

Methodological Answer:

- Chiral catalysts : Employ copper(II)–bisphosphine systems to control axial chirality, as shown in the synthesis of (2R*,3S*,4S*)-configured tetrahydropyrans .

- Solvent effects : Polar aprotic solvents (e.g., DCE) stabilize transition states, favoring equatorial bromine addition .

- Computational modeling : Use DFT calculations to predict bromination pathways and optimize stereoselectivity .

Q. What mechanistic insights explain competing α-alkenylation vs. bromination in tetrahydro-2H-pyran systems?

Methodological Answer:

- Brønsted acid mediation : Protic acids (e.g., H₂SO₄) promote electrophilic alkenylation at the α-position, while Lewis acids (e.g., FeCl₃) favor bromination via halogenophilic attack .

- Kinetic vs. thermodynamic control : Lower temps (0–25°C) favor kinetic bromination products, whereas higher temps (80°C) shift equilibrium toward alkenylated derivatives .

Q. How can computational tools aid in designing novel this compound analogs?

Methodological Answer:

- Retrosynthetic analysis : AI platforms (e.g., Reaxys/Pistachio) propose routes using known reactions (e.g., Diels-Alder with 2-pyrones) .

- Docking studies : Screen analogs for bioactivity by simulating interactions with biological targets (e.g., enzymes in anti-inflammatory pathways) .

Q. What are the ecological impacts of this compound, and how can biodegradation be assessed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。